Home > Products > Screening Compounds P21494 > A2A receptor antagonist 1
A2A receptor antagonist 1 -

A2A receptor antagonist 1

Catalog Number: EVT-257612
CAS Number:
Molecular Formula: C16H12FN5O
Molecular Weight: 309.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A2A-IN-1 is a potent and selective antagonist of A2A receptor.
Source and Classification

Adenosine A2A receptor antagonist 1 is derived from a series of synthetic modifications aimed at optimizing the pharmacological properties of earlier compounds. Its classification as an antagonist indicates that it inhibits the action of adenosine at the A2A receptor, which is implicated in numerous neurological and inflammatory conditions. Research has shown that antagonists of this receptor can enhance dopaminergic signaling, making them relevant for conditions such as Parkinson's disease and schizophrenia .

Synthesis Analysis

The synthesis of adenosine A2A receptor antagonist 1 typically involves several key steps, including the formation of the core structure followed by various substitutions to enhance potency and selectivity.

  1. Core Structure Formation: The initial step often involves creating a scaffold that can effectively bind to the A2A receptor.
  2. Substituent Variations: Various functional groups are introduced to optimize binding affinity and pharmacokinetic properties. For instance, modifications at specific positions on the scaffold can significantly affect the compound's activity and selectivity against other adenosine receptors, particularly the A1 subtype.
  3. Optimization: Techniques such as high-throughput screening are employed to evaluate the biological activity of synthesized compounds, leading to iterative cycles of synthesis and testing until an optimal candidate is identified .
Molecular Structure Analysis

The molecular structure of adenosine A2A receptor antagonist 1 features a complex arrangement that includes:

  • Core Scaffold: Typically based on a purine or imidazole framework, which mimics adenosine.
  • Functional Groups: Substituents such as alkyl chains or aromatic rings are strategically placed to enhance receptor binding.
  • Stereochemistry: The spatial arrangement of atoms within the molecule is crucial for its interaction with the receptor.

The three-dimensional conformation allows for optimal fitting into the binding pocket of the A2A receptor, which is essential for its antagonistic action. Structural studies using techniques like X-ray crystallography or NMR spectroscopy provide insights into how these compounds interact at a molecular level .

Chemical Reactions Analysis

Chemical reactions involved in synthesizing adenosine A2A receptor antagonist 1 include:

  • Nucleophilic Substitution: Often used to introduce functional groups onto the core structure.
  • Coupling Reactions: These reactions are crucial for linking different molecular fragments together to form the final compound.
  • Deprotection Steps: Many synthetic routes involve protecting groups that must be removed at specific stages to yield the active compound.

Each reaction step must be carefully controlled regarding temperature, solvent choice, and reaction time to ensure high yields and purity of the final product .

Mechanism of Action

The mechanism of action for adenosine A2A receptor antagonist 1 involves:

  • Receptor Binding: The compound binds competitively to the A2A receptor, preventing adenosine from exerting its effects.
  • Signal Modulation: By blocking this receptor, the antagonist enhances dopaminergic activity in regions such as the striatum, which is beneficial in treating Parkinson's disease symptoms.
  • Influence on Neurotransmitter Release: The antagonism also leads to increased release of other neurotransmitters, contributing to its therapeutic effects in various neurological disorders .
Physical and Chemical Properties Analysis

The physical and chemical properties of adenosine A2A receptor antagonist 1 include:

  • Molecular Weight: Typically ranges between 300-500 g/mol, depending on specific substitutions.
  • Solubility: Solubility can vary significantly based on structural modifications; enhancing solubility is often a key goal during synthesis.
  • Stability: The stability under physiological conditions is critical for ensuring efficacy; many derivatives undergo stability testing during development.

These properties are essential for determining appropriate dosing regimens and delivery methods for clinical applications .

Applications

Adenosine A2A receptor antagonist 1 has several scientific applications:

  • Neurodegenerative Diseases: Particularly in managing symptoms associated with Parkinson's disease and potentially Alzheimer's disease through modulation of dopaminergic pathways.
  • Cancer Immunotherapy: The compound has shown promise in enhancing anti-tumor immunity by blocking immunosuppressive pathways mediated by adenosine signaling in tumor microenvironments .
  • Inflammatory Conditions: Research indicates potential benefits in treating conditions characterized by excessive inflammation due to its role in modulating immune responses.
Molecular Mechanisms of A2A Receptor Antagonism in Neurodegenerative Diseases

Role of Adenosine A2A Receptors in Basal Ganglia Circuitry and Dopaminergic Modulation

Adenosine A₂A receptors (A₂ARs) are densely concentrated in the striatum, particularly within the indirect pathway neurons connecting the striatum, globus pallidus externus, and substantia nigra pars reticulata [1]. These receptors exhibit a unique anatomical and functional relationship with dopamine D₂ receptors (D₂R):

  • Co-localization: A₂ARs are predominantly expressed on GABAergic enkephalin-positive neurons of the indirect pathway, where they physically and functionally interact with D₂Rs [1].
  • Antagonistic signaling: A₂AR activation inhibits D₂R-mediated Gi/o signaling via adenylate cyclase stimulation, increasing cAMP/PKA activity. This antagonism modulates GABA release and neuronal firing in basal ganglia output nuclei [1] [7].
  • Pathophysiological impact: In Parkinson’s disease (PD), dopamine depletion shifts this balance toward A₂AR hyperactivity, resulting in excessive inhibition of thalamocortical motor circuits and contributing to bradykinesia [9].

Table 1: Distribution and Function of A₂AR in Basal Ganglia Pathways

LocationNeuronal PopulationFunctional Role
Striatum (indirect pathway)GABAergic/Enkephalin+ neuronsInhibits D₂R signaling; promotes GABA release
External globus pallidusGlutamatergic terminalsEnhances glutamate release onto STN neurons
Substantia nigra pars compactaDopaminergic neuronsModulates dopamine release and neuronal survival

A₂A-D₂ Receptor Heteromerization and Functional Crosstalk in Striatal Pathways

The A₂A-D₂ receptor heteromer constitutes a critical signaling unit in striatal physiology:

  • Structural basis: A₂A and D₂ receptors form heteromeric complexes via transmembrane domain interactions, enabling allosteric modulation. This assembly facilitates the recruitment of adapter proteins like calnexin, which stabilize the complex [1] [8].
  • Bidirectional antagonism:
  • A₂AR activation reduces D₂R affinity for dopamine by 80–90% via conformational changes [8].
  • D₂R agonists reciprocally inhibit A₂AR-mediated cAMP accumulation [1].
  • Therapeutic implications: A₂AR antagonists reverse D₂R functional inhibition in dopamine-depleted states, explaining their efficacy in augmenting levodopa responses in PD without directly stimulating dopaminergic pathways [9].

Table 2: Consequences of A₂A-D₂ Heteromer Dysregulation in Disease

ConditionReceptor BalanceFunctional Outcome
Normal dopamineBalanced A₂A/D₂ activityControlled movement initiation
Parkinson’s diseaseA₂A dominance / D₂ deficitIndirect pathway overactivation; hypokinesia
DyskinesiaD₂ overstimulationUncontrolled heteromer dissociation

Neuroprotective Mechanisms: Attenuation of Glutamate Excitotoxicity and Oxidative Stress

A₂AR antagonists mitigate neurodegeneration through multimodal protection against excitotoxic injury:

  • Glutamate regulation:
  • Presynaptic: Blockade of striatal A₂ARs reduces excessive glutamate release from cortico-striatal afferents during ischemia or metabolic stress [10].
  • Postsynaptic: Antagonists prevent NMDA receptor hyperactivation and Ca²⁺ overload by disrupting A₂AR-triggered trafficking of GluA1-containing AMPA receptors to synapses [4] [10].
  • Oxidative stress mitigation: A₂AR inhibition suppresses NADPH oxidase (NOX2) activity in neurons and glia, reducing superoxide production and lipid peroxidation. This is evidenced by decreased 4-HNE adducts in hippocampal neurons after istradefylline treatment in stroke models [10].
  • Mitochondrial protection: By normalizing Ca²⁺ influx, antagonists prevent mitochondrial permeability transition pore (mPTP) opening and cytochrome c release, preserving ATP synthesis [4].

Modulation of Microglial Activation and Neuroinflammatory Pathways

A₂ARs are pivotal regulators of neuroinflammation, with context-dependent roles in microglial polarization:

  • Pro-inflammatory signaling:
  • In activated microglia, A₂AR upregulation amplifies NF-κB and STAT1 pathways, boosting TNF-α, IL-1β, and iNOS production [2] [10].
  • Genetic A₂AR deletion reduces LPS-induced pro-inflammatory cytokine release by >70% in microglial cultures [2].
  • Anti-inflammatory reprogramming:
  • A₂AR antagonists promote microglial switching to the M2 phenotype, enhancing TGF-β1, IL-4, and arginase-1 expression [10].
  • This shift reduces phagocytic activity toward synapses and increases neurotrophic factor release (e.g., GDNF) [8].
  • In vivo evidence: Istradefylline treatment post-stroke decreased Iba-1⁺/CD68⁺ microglia by 50% while doubling TREM2⁺ restorative microglia in the hippocampus [10].

Table 3: Effects of A₂AR Antagonists on Neuroinflammatory Markers

MarkerChange with A₂AR BlockadeFunctional Consequence
TNF-α / IL-1β↓ 60–80%Reduced neuronal apoptosis
iNOS / COX-2↓ 40–70%Attenuated nitrosative stress
TGF-β1 / IL-10↑ 2–3 foldEnhanced tissue repair
CD206 / Arg1↑ 50–90%Promoted M2 microglial polarization

Impact on Synaptic Plasticity and Long-Term Potentiation in Hippocampal Networks

A₂ARs bidirectionally regulate synaptic efficacy in a brain-region-specific manner:

  • Hippocampal plasticity:
  • A₂AR antagonists suppress excessive long-term potentiation (LTP) in the dorsal hippocampus by preventing A₂AR-mediated disinhibition of presynaptic A₁ receptors [7] [10].
  • In ischemia models, antagonists reverse post-hypoxic synaptic potentiation (APSP) by 85%, preventing GluA1 hyperphosphorylation at Ser845 [10].
  • Regional specificity:
  • Dorsal hippocampus (cognitive): A₂AR blockade restores LTP impaired by β-amyloid and reduces LTD magnitude, improving spatial memory in AD models [3] [10].
  • Ventral hippocampus (affective): Antagonists normalize stress-induced LTP exaggeration and reduce anxiety-like behaviors [3].
  • Mechanistic basis: A₂ARs facilitate synaptic plasticity through PKA-dependent enhancement of NMDA receptor currents and inhibition of potassium channels (e.g., Kv1.4), increasing neuronal excitability [7].

Properties

Product Name

A2A receptor antagonist 1

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-(furan-2-yl)pyrazolo[3,4-d]pyrimidin-6-amine

Molecular Formula

C16H12FN5O

Molecular Weight

309.30 g/mol

InChI

InChI=1S/C16H12FN5O/c17-12-5-2-1-4-10(12)9-22-15-11(8-19-22)14(20-16(18)21-15)13-6-3-7-23-13/h1-8H,9H2,(H2,18,20,21)

InChI Key

JEEJMSUHUZNTCD-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C3=NC(=NC(=C3C=N2)C4=CC=CO4)N)F

Solubility

Soluble in DMSO

Synonyms

A2A-IN-1; A2A inhibitor 1;

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=NC(=NC(=C3C=N2)C4=CC=CO4)N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.